molecular formula C5H6OS B3053026 5-Methylthiophen-2-ol CAS No. 503-91-3

5-Methylthiophen-2-ol

Cat. No.: B3053026
CAS No.: 503-91-3
M. Wt: 114.17 g/mol
InChI Key: KPBAKQKODPPOSS-UHFFFAOYSA-N
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Description

5-Methylthiophen-2-ol, also known as (5-methyl-2-thienyl)methanol, is a chemical compound with the molecular formula C6H8OS . It has a molecular weight of 128.19 and is typically stored in a dark place under an inert atmosphere . The compound is usually kept in a freezer under -20°C .


Synthesis Analysis

The synthesis of thiophene derivatives, such as this compound, has been a topic of interest in medicinal chemistry . For instance, Jubair et al. synthesized novel series of 2-(bromomethyl)-5-aryl-thiophenes derivatives via Suzuki cross-coupling reactions . Another study described the synthesis of thiophene-containing Baylis–Hillman adducts .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a methyl group at the 5-position and a hydroxyl group at the 2-position . The InChI code for this compound is 1S/C6H8OS/c1-5-2-3-6(4-7)8-5/h2-3,7H,4H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 114.17 . The compound is typically stored in a dark place under an inert atmosphere . It is usually kept in a freezer under -20°C .

Scientific Research Applications

Synthesis of Pharmaceutical and Agrochemical Intermediates

5-Methylthiophen-2-ol and its derivatives, such as 2-Chloro-5-methylthiophene, are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. These compounds can be produced through efficient and low-cost routes, making them valuable in industrial applications (Zhang-Qi Yang, 2010).

Molecular Structure Analysis

Detailed molecular structure analysis of compounds like 2-methylthiophene, a closely related compound to this compound, provides insights into their physical and chemical properties. Such studies often use techniques like gas electron diffraction combined with microwave spectroscopic data, contributing to the understanding of molecular geometries and bonding characteristics (M. Tanabe et al., 1995).

Unexpected Products in Chemical Reactions

Research into the iodination of thiophenes, including derivatives like 2-methylthiophene, has led to the discovery of unexpected products, such as 3,4,5-triiodo-2-methylthiophene. These findings can provide new pathways and insights for synthetic chemists in the production of novel compounds (Dinesh G. Patel et al., 2019).

Selective Chemical Modifications

Studies have shown that certain thiophene derivatives can undergo highly selective chemical modifications. For instance, lithiation of 3-methylthiophene is highly selective at the 5-position. This selectivity is crucial for synthesizing specific substituted thiophenes, which could have various applications (Keith Smith & M. Barratt, 2007).

Safety and Hazards

The safety data sheet for 5-Methylthiophen-2-ol indicates that it is harmful if swallowed or inhaled and may cause an allergic skin reaction . It is also noted to cause serious eye damage . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Thiophene and its derivatives, including 5-Methylthiophen-2-ol, have shown a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . This has attracted great interest in both industry and academia. Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . Another potential direction could be the exploration of the photophysical properties of thiophene derivatives .

Properties

IUPAC Name

5-methylthiophen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c1-4-2-3-5(6)7-4/h2-3,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBAKQKODPPOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291474
Record name 5-methylthiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-91-3
Record name 5-Methylthiophene-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC75769
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methylthiophen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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